molecular formula C21H24F3N3OS B5083518 1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5083518
M. Wt: 423.5 g/mol
InChI Key: HSWFULWXVCRISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. TFMPP is known for its stimulant and hallucinogenic effects, and it is often used in combination with other drugs such as benzodiazepines and MDMA.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also acts as a reuptake inhibitor of serotonin, which prolongs the effects of the neurotransmitter in the brain. TFMPP has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and arousal.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of effects on the central nervous system, including stimulation, hallucinations, and changes in mood and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.

Advantages and Limitations for Lab Experiments

TFMPP has been used in scientific research to study the effects of psychoactive drugs on behavior and cognition. Its advantages include its ability to produce consistent and reliable effects in animal models, as well as its low toxicity and relatively low cost. However, its limitations include its potential to produce unwanted side effects, as well as its limited availability and legality in some countries.

Future Directions

Future research on TFMPP could focus on its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. It could also be used to study the effects of psychoactive drugs on the brain and behavior, as well as the underlying mechanisms of drug addiction and dependence. Additionally, research could focus on the development of new drugs that target the same receptors as TFMPP, but with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 1-(2-thienyl) piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

TFMPP has been used in scientific research to study its effects on the central nervous system. It has been shown to interact with serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. TFMPP has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

IUPAC Name

thiophen-2-yl-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3OS/c22-21(23,24)16-4-1-5-17(14-16)25-9-11-26(12-10-25)18-6-2-8-27(15-18)20(28)19-7-3-13-29-19/h1,3-5,7,13-14,18H,2,6,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWFULWXVCRISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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